Home > Products > Building Blocks P10816 > 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone
1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone - 84163-10-0

1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone

Catalog Number: EVT-1175273
CAS Number: 84163-10-0
Molecular Formula: C14H15FN2O2
Molecular Weight: 262.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications in Various Fields

Antimicrobial and Antioxidant Activity

The antimicrobial and antioxidant activities of these compounds have been extensively studied. New classes of antimicrobial agents based on thiourea and urea derivatives of the benzo[d]isoxazole motif have been synthesized, with some showing good antibacterial, antifungal, and antioxidant activity6. Novel isoxazole derivatives have also been synthesized and tested for their in vitro antimicrobial activity against bacterial and fungal organisms, expanding the potential applications of these compounds in combating infections7.

Anti-inflammatory and Antimicrobial Activity

The anti-inflammatory and antimicrobial properties of these compounds have been demonstrated through the synthesis of novel derivatives, which have been screened for activity and found to possess both anti-inflammatory and antimicrobial effects8. This dual activity makes them attractive candidates for the development of new therapeutic agents.

Antipsychotic Potential

The pharmacological evaluation of novel 4-(4-fluorobenzoyl)piperidine derivatives has revealed mixed 5-HT1A/5-HT2A/D2 receptor ligand activity, suggesting their potential as atypical antipsychotics. These compounds have shown high affinities for central 5-HT2A receptors, combined with moderate affinities for 5-HT1A and D2 receptors9.

Anticonvulsant Agents

The anticonvulsant activities of novel triazinyl and isoxazolyl pyrrolidinyl methanone derivatives have been evaluated, with some compounds exhibiting potent effects in the maximal electroshock (MES) test. The influence of these derivatives on sodium channels has been investigated to elucidate their mechanism of action, suggesting their role as sodium channel blockers10.

2-Acetyl-4(5)-(1(R),2(S),3(R),4-tetrahydroxybutyl)-imidazole (THI)

  • Compound Description: 2-acetyl-4(5)-(1(R),2(S),3(R),4-tetrahydroxybutyl)-imidazole (THI) is a naturally occurring compound that serves as a starting point for the development of sphingosine 1-phosphate lyase (S1PL) inhibitors. S1PL is a target for the treatment of autoimmune disorders. []
  • Relevance: While THI does not share a direct structural similarity with 1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone, it is relevant as a lead compound in the discovery of S1PL inhibitors, a class of compounds that may share some structural motifs with the target compound. [] (https://www.semanticscholar.org/paper/dea8861f1b795c02ad116affdcefdf863a3148fd)

(E)-1-(4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone oxime (LX2931)

  • Compound Description: (E)-1-(4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone oxime (LX2931) is a potent and selective S1PL inhibitor that has shown therapeutic effects in rodent models of rheumatoid arthritis. [] It entered Phase I clinical trials and was well tolerated, producing a dose-dependent reduction in circulating lymphocytes. []
  • Relevance: Although LX2931 and 1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone differ significantly in structure, both are involved in the modulation of immune responses. This suggests potential overlapping biological pathways or mechanisms of action.

(1R,2S,3R)-1-(2-(isoxazol-3-yl)-1H-imidazol-4-yl)butane-1,2,3,4-tetraol (LX2932)

  • Compound Description: (1R,2S,3R)-1-(2-(isoxazol-3-yl)-1H-imidazol-4-yl)butane-1,2,3,4-tetraol (LX2932) is another potent and selective S1PL inhibitor with efficacy in rodent models of rheumatoid arthritis. [] It shares similar pharmacological effects with LX2931, including a dose-dependent decrease in circulating lymphocyte numbers. []
  • Relevance: LX2932, like LX2931, is an S1PL inhibitor, and its biological activity related to immune modulation suggests a potential connection to 1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone, even though their structures are distinct.

(2‐Ethoxy­phen­yl)[4‐(6‐fluoro­benzo[d]isoxazol‐3‐yl)piperidin‐1‐yl]methanone

  • Compound Description: This compound features a 6-fluorobenzo[d]isoxazol-3-yl group linked to a piperidine ring, which is further connected to a benzoyl moiety with an ethoxy substituent. [] The crystal structure reveals a chair conformation of the piperidine ring and the presence of intermolecular C—H⋯O interactions. []
  • Relevance: (2‐Ethoxy­phen­yl)[4‐(6‐fluoro­benzo[d]isoxazol‐3‐yl)piperidin‐1‐yl]methanone is directly structurally related to 1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone. Both compounds share the core structure of a 6-fluorobenzo[d]isoxazole connected to a piperidine ring at position 4. The key difference lies in the substituent on the piperidine nitrogen: an ethoxybenzoyl group in the related compound versus an acetyl group in the target compound.

6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic acid (LY2562175)

  • Compound Description: LY2562175 is a potent and selective Farnesoid X Receptor (FXR) agonist developed for the treatment of dyslipidemia. It demonstrated robust effects on plasma lipids in animal models, lowering LDL and triglycerides while increasing HDL. [] This compound exhibits favorable preclinical ADME properties, making it suitable for once-daily dosing in humans. []
  • Relevance: While LY2562175 and 1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone target different receptors (FXR vs an unknown target), they both belong to a similar chemical class: isoxazole derivatives with a piperidine ring. [] The structural similarity, particularly the isoxazole-piperidine linkage, suggests a potential relationship in terms of chemical synthesis or pharmacological properties.

1-(4-((1H-Pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-fluorophenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (18b)

  • Compound Description: 1-(4-((1H-Pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-fluorophenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (18b) is a potent FLT3 inhibitor with antipsoriatic activity. [] It demonstrated significant therapeutic effects in a K14-VEGF transgenic mouse model of psoriasis without recurrence. [] The compound also exhibited good selectivity over other kinases. []
  • Relevance: Compound 18b shares the isoxazole core with 1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone, highlighting a structural similarity within the class of isoxazole derivatives. [] While their biological targets differ (FLT3 for 18b and unknown for the target compound), the common isoxazole moiety suggests a potential link in terms of chemical synthesis or pharmacological profiles within this class of compounds. [] (https://www.semanticscholar.org/paper/0b5c4ae7e85a7785f8753bbb15f62df983bc5d0c)
  • Compound Description: This compound is synthesized by condensing (2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido [1,2- a] pyrimidin-3-yl) -acetaldehyde with 6-fluoro-3- (4-piperidinyl) - 1,2-benzisoxazole. The reaction proceeds through an enamine intermediate, 3- {2- [4- (6-fluoro-benzo [d] isoxazol-3-yl) -piperidin-1-yl] - vinyl } -2-methyl- 6,7,8,9-tetrahydro-pyrido [1,2-a] pyrimidin-4-one, which is subsequently reduced to the final product. []
  • Relevance: This compound shares a striking structural similarity with 1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone, with both featuring a 6-fluorobenzo[d]isoxazol-3-yl group attached to a piperidine ring. [] The difference lies in the substituent on the piperidine nitrogen: an ethyl group linked to a pyridopyrimidinone moiety in the related compound versus a simple acetyl group in 1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone. [] (https://www.semanticscholar.org/paper/0e190ca14b157e88e21a55d92b57436f958042c4)
  • Compound Description: This compound exists in two polymorphic forms, Polymorph I and Polymorph II, characterized by distinct X-ray powder diffraction patterns, 13C NMR spectra, and infrared spectra. [] The preparation of both polymorphs involves crystallizing a saturated solution of the compound in appropriate solvents under specific pressure and temperature conditions. []
  • Relevance: This compound shares a close structural resemblance with 1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone, featuring the key 6-fluorobenzo[d]isoxazol-3-yl group connected to a cyclic amine, albeit a dihydropyridine instead of piperidine. [] The presence of an ethyl linker connecting to a pyridopyrimidinone moiety is another shared feature. [] This structural similarity suggests a potential connection in terms of chemical synthesis pathways or pharmacological properties. [] (https://www.semanticscholar.org/paper/fd894a04c10e282288a57d5498c2b56b69f54cdc)

Derivatives of 7-[3-[4-(6-fluorobenzo[d]isoxazol-3-yl)piperidine-1-yl]-propoxy]-chromen-4-one

  • Compound Description: These are a series of compounds with the general formula (I) where R can be a hydrogen atom, CHO, CH2OR2, or COOH, and R1 represents an alkyl group with 1 to 4 carbon atoms, with the condition that either R or R1 is a hydrogen atom. [] These compounds are designed for use in the treatment of psychosis and schizophrenia. []
  • Relevance: These derivatives are closely related to 1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone, sharing the core structure of a 6-fluorobenzo[d]isoxazol-3-yl group linked to a piperidine ring. [] The distinction lies in the substituent on the piperidine nitrogen: a propoxy group connected to a chromen-4-one moiety with varying R and R1 substituents in the related compounds, compared to an acetyl group in 1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone.
  • Compound Description: This compound is a potent anticonvulsant agent with an ED50 value of 6.20 mg/kg (oral/rat) in the maximal electroshock (MES) test. [] It exhibits high selectivity with a protective index (PI) value of >48.38, significantly exceeding that of the reference drug phenytoin. [] The mechanism of action may involve interaction with sodium channels. []
  • Compound Description: This compound is a 5-HT4 receptor partial agonist. [] It is under investigation for its potential in treating Amyotrophic Lateral Sclerosis (ALS) and neurodegenerative diseases. []
  • Relevance: Although structurally distinct from 1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone, this compound shares the common feature of a benzo[d]isoxazole core linked to a piperidine ring. [] This suggests a potential relationship in terms of chemical synthesis or pharmacological activities within the class of benzo[d]isoxazole derivatives, even though they target different receptors.

S-(4-Fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone (ADX47273)

  • Compound Description: ADX47273 is a potent and selective positive allosteric modulator of metabotropic glutamate receptor subtype 5 (mGlu5). It enhances N-methyl-d-aspartate receptor function and displays preclinical antipsychotic-like and procognitive activities. [] In vivo studies demonstrate that it can reduce conditioned avoidance responding and apomorphine-induced climbing in rats and mice, respectively. It also blocks phencyclidine, apomorphine, and amphetamine-induced locomotor activities. []
  • Relevance: While structurally different from 1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone, ADX47273 shares a key structural feature: a piperidine ring linked to an aromatic system. [] This common motif, despite the differences in the specific aromatic ring (oxadiazole in ADX47273 and benzo[d]isoxazole in the target compound), suggests a potential connection in their pharmacological profiles or chemical synthesis routes. [] (https://www.semanticscholar.org/paper/eb253a3cd579500d778f2772a7eff0990d2565d3)
Source and Classification

This compound has been referenced in various chemical databases and scientific literature, indicating its relevance in research and potential applications in pharmaceuticals. It is often studied for its pharmacological properties, particularly in relation to neuroactive compounds.

Synthesis Analysis

The synthesis of 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. The following outlines a general synthetic route:

  1. Formation of the Piperidine Intermediate:
    • The synthesis begins with the preparation of the piperidine ring, which can be achieved by reacting piperidine with an appropriate halogenated precursor.
  2. Introduction of the Benzo[d]isoxazole Group:
    • The benzo[d]isoxazole moiety is introduced through a nucleophilic substitution reaction involving 5-fluorobenzo[d]isoxazole derivatives.
  3. Formation of the Final Product:
    • The final step involves coupling the piperidine intermediate with the benzo[d]isoxazole using standard coupling techniques, often facilitated by catalysts such as palladium.

Technical Parameters

The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to optimize yield and purity. Techniques such as chromatography may be employed for purification.

Molecular Structure Analysis

The molecular structure of 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone features several key components:

  • Piperidine Ring: A six-membered saturated nitrogen-containing ring that contributes to the compound's basicity and potential interaction with biological targets.
  • Benzo[d]isoxazole Moiety: This five-membered aromatic ring system enhances the compound's lipophilicity and may influence its binding affinity to various receptors.

Structural Data

The structural data can be represented as follows:

PropertyValue
Molecular FormulaC14H15FN2O2C_{14}H_{15}FN_{2}O_{2}
Molecular Weight250.28 g/mol
InChIInChI=1S/C14H15FN2O2/c15-12-7-8(9-18)13(16)14(19)20/h7-9H,1-6H2
SMILESCN(C)C(=O)C1=CC=C(C=C1)N(C2=C(N=C(C=C2)F)C(=O)C)C
Chemical Reactions Analysis

Types of Reactions

1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone can undergo various chemical reactions:

  1. Oxidation:
    • Can be oxidized using agents like potassium permanganate or chromium trioxide to form carboxylic acids or ketones.
  2. Reduction:
    • Reduction reactions are possible using lithium aluminum hydride or sodium borohydride, leading to alcohols or amines.
  3. Substitution Reactions:
    • Nucleophilic and electrophilic substitutions are common, especially involving the fluorinated aromatic groups.

Common Reagents and Conditions

The choice of reagents and conditions significantly affects reaction outcomes:

  • Oxidation: Potassium permanganate in acidic medium.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
Mechanism of Action

The mechanism of action for 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone involves its interaction with specific biological targets, likely through modulation of neurotransmitter systems.

Interaction with Biological Targets

The fluorophenyl and isoxazole groups may interact with enzymes or receptors, potentially influencing their activity. The piperidine component enhances binding affinity due to its structural properties.

Applications

The potential applications of 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone are primarily in medicinal chemistry:

  1. Pharmaceutical Research: Investigated for its potential neuroactive effects, possibly as an antidepressant or anxiolytic agent.
  2. Biological Studies: Used in studies examining receptor interactions and signaling pathways.
  3. Chemical Probes: May serve as a tool compound for exploring biological mechanisms related to piperidine derivatives.
Introduction to 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone

Structural Nomenclature and IUPAC Classification

The systematic identification of 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone follows the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, which provide an unambiguous description of its molecular structure. The parent name "ethanone" designates the carbonyl functionality (CH₃C(O)-) attached to the piperidine nitrogen. The prefix "1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)" specifies that the ethanone group is bonded to the nitrogen atom (position 1) of the piperidine ring, which in turn has a 5-fluorobenzo[d]isoxazol-3-yl substituent at its 4-position [5].

The benzo[d]isoxazole component indicates a fused bicyclic system where a benzene ring is annulated with an isoxazole ring, with the fusion occurring between positions 4 and 5 of the isoxazole and carbon atoms 4a and 9b of the benzoid system. The [d] fusion notation specifies the ring attachment pattern. The fluorine atom is explicitly located at position 5 of this fused system. Alternative naming conventions may refer to this compound as 1-(4-(5-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl)ethanone, reflecting historical naming practices for the benzisoxazole system [5].

Table 1: Nomenclature Variants for 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone

Naming SystemDesignation
IUPAC Name1-[4-(5-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone
Alternative Chemical Name1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone
CAS Registry Number84163-10-0
Molecular FormulaC₁₄H₁₅FN₂O₂

The structural confirmation of this compound relies on comprehensive spectroscopic characterization, including nuclear magnetic resonance (NMR) spectroscopy which would reveal distinctive signals: the acetyl group typically appears as a singlet near 2.1 ppm in the proton NMR spectrum, while the piperidine protons display complex splitting patterns between 1.7-3.5 ppm. The aromatic region would show characteristic couplings indicative of the fluorine-substituted benzoisoxazole system . Crystallographic studies on analogous compounds confirm that the piperidine ring typically adopts a chair conformation with the benzoisoxazole substituent occupying an equatorial position, while the acetyl group extends perpendicularly to the piperidine plane, creating a T-shaped molecular topology that influences biological recognition .

Significance of Isoxazole-Piperidine Hybrid Scaffolds in Medicinal Chemistry

The molecular integration of isoxazole and piperidine motifs creates a hybrid scaffold with exceptional versatility in drug design, with 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone exemplifying this strategic approach. The piperidine component provides a basic nitrogen atom that can be protonated under physiological conditions (pKa ~8-10), facilitating interactions with biological targets through ionic bonding and hydrogen bonding. This property is particularly valuable for central nervous system (CNS) targeting, where appropriate basicity enhances blood-brain barrier permeability [5]. Concurrently, the benzoisoxazole system contributes aromatic stacking capability, metabolic stability, and a hydrogen bond acceptor profile that complements the piperidine pharmacophore.

This hybrid architecture enables multitarget engagement capabilities. The piperidine nitrogen can interact with neurotransmitter receptors, while the planar benzoisoxazole system intercalates into hydrophobic protein pockets. The carbonyl bridge between the acetyl group and piperidine introduces a hydrogen bond acceptor site that further modulates target affinity. These features collectively explain why this scaffold serves as the chemical foundation for numerous compounds with established neuroleptic activity [5]. Strupczewski and colleagues demonstrated that 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazole derivatives, synthesized using this core structure, exhibit potent dopamine and serotonin receptor antagonism – a pharmacological profile relevant to antipsychotic development [5].

Table 2: Key Structural Features and Their Pharmacological Contributions

Structural ElementPhysicochemical PropertiesPharmacological Contributions
Piperidine RingBasic nitrogen (pKa ~8-10), conformational flexibilityFacilitates blood-brain barrier penetration; enables ionic interactions with CNS receptors
Benzoisoxazole MoietyPlanar aromatic system, moderate lipophilicity (logP ~2-3)Provides hydrophobic binding interactions; enhances metabolic stability
Acetyl GroupHydrogen bond acceptor, electron-withdrawing characterModulates electron density on piperidine nitrogen; introduces metabolic sites
Fluorine SubstituentStrong electronegativity, small atomic radiusEnhances binding affinity through electrostatic interactions; improves bioavailability

The synthetic versatility of this scaffold enables extensive structural optimization. The acetyl group serves as a point for further chemical modification through nucleophilic substitution, reduction, or condensation reactions, allowing medicinal chemists to fine-tune pharmacological properties. This adaptability has led to the development of compound libraries with diverse receptor binding profiles, particularly targeting neurological disorders and cancer pathways [3] [5]. The scaffold's balanced lipophilicity (predicted logP ≈ 2.5) contributes to favorable absorption and distribution characteristics, while its molecular weight (262 g/mol) falls well within the optimal range for blood-brain barrier penetration, explaining its prominence in neuropharmacological agent development.

Pharmacological Relevance of Fluorinated Benzoisoxazole Derivatives

The strategic incorporation of fluorine at the 5-position of the benzoisoxazole ring profoundly enhances the pharmacological potential of these hybrid molecules. Fluorine, being the most electronegative element, creates a strong dipole moment across the heterocyclic system, improving interactions with target proteins through dipole-dipole forces and hydrogen bonding. This modification significantly increases binding affinity for various enzymes and receptors compared to non-fluorinated analogs . Additionally, the fluorine atom acts as a metabolic blocker, particularly against oxidative degradation by hepatic cytochrome P450 enzymes, thereby extending the compound's metabolic half-life in biological systems.

Fluorinated benzoisoxazole derivatives demonstrate remarkable versatility across therapeutic areas. In cancer research, structural analogs of 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone exhibit potent cytotoxic activities against diverse tumor cell lines. Research documented in the Journal of Molecular Structure reveals that closely related fluorinated isoxazole-triazole hybrids induce apoptosis in cancer cells through mechanisms involving histone deacetylase inhibition and disruption of tubulin polymerization . These compounds demonstrate specific efficacy against drug-resistant malignancies by overcoming common resistance mechanisms mediated by efflux transporters. The fluorine atom appears critical for this activity, as non-fluorinated counterparts show significantly reduced potency.

Table 3: Documented Pharmacological Applications of Fluorinated Benzoisoxazole Derivatives

Therapeutic AreaMolecular TargetsObserved Activities
OncologyHistone deacetylases, TubulinApoptosis induction (IC₅₀ values 1-10 μM); G2/M cell cycle arrest; Synergy with conventional chemotherapeutics
NeuropharmacologyDopamine D₂, Serotonin 5-HT₂A receptorsAntipsychotic activity; Reduced extrapyramidal side effects compared to classical neuroleptics
Antimicrobial TherapyDNA gyrase, Cell wall synthesis enzymesBroad-spectrum activity against Gram-positive pathogens; Biofilm disruption

The fluorinated derivative's mechanism involves complex interactions with biological macromolecules. Biophysical studies using human serum albumin (HSA) binding assays demonstrate that fluorinated benzoisoxazole derivatives exhibit approximately 90% binding to this transport protein, facilitating efficient distribution throughout the circulatory system . This strong plasma protein binding creates a reservoir effect that prolongs pharmacological activity. Molecular docking analyses reveal that fluorine participates in critical non-covalent interactions within target binding pockets, including orthogonal dipolar contacts with arginine residues and halogen bonding with carbonyl oxygen atoms or electron-rich aromatic systems . These interactions significantly contribute to the enhanced target affinity observed with fluorinated derivatives compared to their non-halogenated counterparts.

The compound's physicochemical properties are optimized through fluorination. The fluorine atom increases lipid solubility, enhancing membrane permeability while maintaining appropriate water solubility for bioavailability. The 5-fluorobenzoisoxazole-piperidine scaffold typically demonstrates favorable absorption characteristics in predictive models, with calculated polar surface areas (≈50 Ų) supporting efficient gastrointestinal absorption and CNS penetration. These properties, combined with the structural versatility of the acetyl-functionalized piperidine nitrogen, establish 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone as a privileged template in rational drug design across multiple therapeutic domains [5].

Properties

CAS Number

84163-10-0

Product Name

1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone

IUPAC Name

1-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone

Molecular Formula

C14H15FN2O2

Molecular Weight

262.28 g/mol

InChI

InChI=1S/C14H15FN2O2/c1-9(18)17-6-4-10(5-7-17)14-12-8-11(15)2-3-13(12)19-16-14/h2-3,8,10H,4-7H2,1H3

InChI Key

PZNSVLCWHLHDLK-UHFFFAOYSA-N

SMILES

CC(=O)N1CCC(CC1)C2=NOC3=C2C=C(C=C3)F

Synonyms

1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone

Canonical SMILES

CC(=O)N1CCC(CC1)C2=NOC3=C2C=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.